molecular formula C21H17NO3 B15060230 3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B15060230
M. Wt: 331.4 g/mol
InChI Key: ZDXPPQLCLKFYBQ-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C21H17NO3 and a molecular weight of 331.37 g/mol This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and cyclopentane-fused molecules. Some examples are:

  • Quinoline-8-carboxylic acid
  • Cyclopenta[b]quinoline-9-carboxylic acid
  • 4-methoxyphenyl derivatives

Uniqueness

What sets 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid apart is its unique combination of a quinoline core, a cyclopentane ring, and a methoxyphenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C21H17NO3/c1-25-15-9-6-13(7-10-15)12-14-8-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(14)17/h2-7,9-10,12H,8,11H2,1H3,(H,23,24)

InChI Key

ZDXPPQLCLKFYBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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